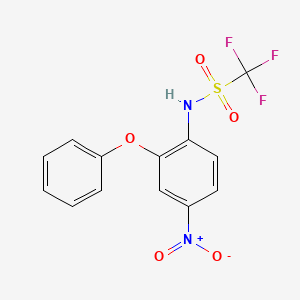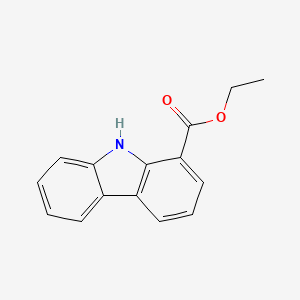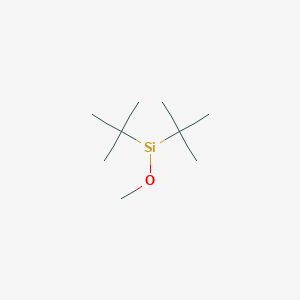
Methoxydi(tert-butyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxydi(tert-butyl)silane, also known as bis(1,1-dimethylethyl)methoxysilane, is an organosilicon compound with the molecular formula C₉H₂₂OSi. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties. The compound is characterized by the presence of a methoxy group and two tert-butyl groups attached to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions: Methoxydi(tert-butyl)silane can be synthesized through the reaction of tert-butyl chloride with methoxysilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods: In industrial settings, this compound is produced using fluidized bed reactors where elementary silicon reacts with chloroalkanes in the presence of a copper catalyst. This method ensures high yields and purity of the desired silane .
化学反应分析
Types of Reactions: Methoxydi(tert-butyl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Substitution: Utilizes nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Hydrosilylation: Produces organosilanes with various functional groups.
Oxidation: Yields silanols or siloxanes.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
科学研究应用
Methoxydi(tert-butyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of methoxydi(tert-butyl)silane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol intermediate, which can further condense to form siloxane bonds. These reactions are catalyzed by acids or bases and are influenced by the steric and electronic properties of the tert-butyl groups .
相似化合物的比较
Trimethoxysilane: Contains three methoxy groups attached to silicon.
Triethoxysilane: Contains three ethoxy groups attached to silicon.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups attached to silicon.
Comparison: Methoxydi(tert-butyl)silane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it distinct from other silanes like trimethoxysilane and triethoxysilane, which have smaller alkoxy groups and different reactivity profiles .
属性
分子式 |
C9H21OSi |
|---|---|
分子量 |
173.35 g/mol |
InChI |
InChI=1S/C9H21OSi/c1-8(2,3)11(10-7)9(4,5)6/h1-7H3 |
InChI 键 |
JBUAPGJVTKQOSE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
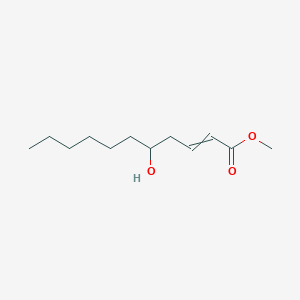
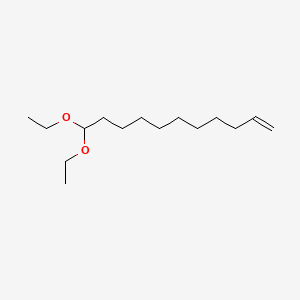
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
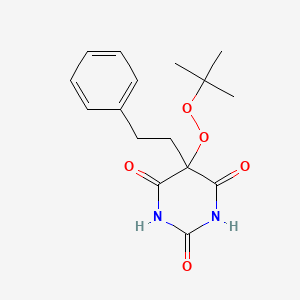
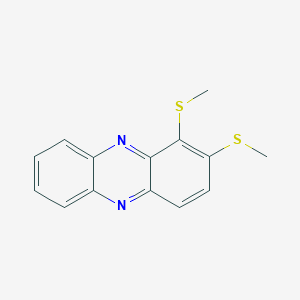
![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
